molecular formula C16H30O6 B13815307 (1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Cat. No.: B13815307
M. Wt: 318.41 g/mol
InChI Key: GWSUUEYOBZZHIJ-XPABHHOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seprilose: is a small molecule drug known for its role as a prostaglandin E2 inhibitor. It was initially developed by Alseres Pharmaceuticals, Inc. and has been investigated for its potential therapeutic applications in skin and musculoskeletal diseases . The compound’s molecular formula is C16H30O6, and it has a molecular weight of 318.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Seprilose can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and solvents to achieve the desired chemical structure. One common method includes the use of heptyl alcohol and isopropylidene glucose as starting materials. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the final product .

Industrial Production Methods: In industrial settings, the production of Seprilose involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use. The synthesis is followed by purification steps such as crystallization and chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Seprilose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Seprilose, each with unique chemical and physical properties .

Scientific Research Applications

Mechanism of Action

Seprilose exerts its effects by inhibiting the enzyme prostaglandin E synthase (PGES), which is responsible for the synthesis of prostaglandin E2. By blocking this enzyme, Seprilose reduces the production of prostaglandin E2, thereby alleviating inflammation and pain. The molecular targets include the active site of PGES, where Seprilose binds and prevents the conversion of precursor molecules into prostaglandin E2 .

Comparison with Similar Compounds

Uniqueness: Seprilose’s unique mechanism of action as a PGES inhibitor sets it apart from other anti-inflammatory drugs that typically target COX enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .

Properties

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12+,13-,14+,15+/m0/s1

InChI Key

GWSUUEYOBZZHIJ-XPABHHOTSA-N

Isomeric SMILES

CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC(O2)(C)C

Canonical SMILES

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C

Origin of Product

United States

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